REACTION_CXSMILES
|
[ClH:1].[C:2]1([CH2:8][N:9]2[CH2:14][CH2:13][N:12](CC3C=CC=CC=3)[CH2:11][C:10]2=[O:22])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H]>C(O)C.[Pd]>[ClH:1].[C:2]1([CH2:8][N:9]2[CH2:14][CH2:13][NH:12][CH2:11][C:10]2=[O:22])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,5.6|
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Name
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1,4-bis(phenylmethyl)piperazinone hydrochloride
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)CN1C(CN(CC1)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
CUSTOM
|
Details
|
the ethanol is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual solid is recrystallized from methanol-isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC=CC=C1)CN1C(CNCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |